Cas no 2097890-99-6 (Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate)
![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate structure](https://www.kuujia.com/scimg/cas/2097890-99-6x500.png)
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate
- methyl 4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzoate
- Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate
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- Inchi: 1S/C16H17F2NO3/c1-22-14(21)12-4-2-11(3-5-12)13(20)19-8-6-15(7-9-19)10-16(15,17)18/h2-5H,6-10H2,1H3
- InChI Key: WXIHYLJESPIUKK-UHFFFAOYSA-N
- SMILES: FC1(CC21CCN(C(C1C=CC(C(=O)OC)=CC=1)=O)CC2)F
Computed Properties
- Exact Mass: 309.11764973 g/mol
- Monoisotopic Mass: 309.11764973 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Molecular Weight: 309.31
- Topological Polar Surface Area: 46.6
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-6247-100mg |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-15mg |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-20μmol |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-1mg |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-2mg |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-4mg |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-75mg |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-10mg |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-40mg |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6573-6247-2μmol |
methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate |
2097890-99-6 | 2μmol |
$57.0 | 2023-09-07 |
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate: A Comprehensive Overview
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate (CAS No. 2097890-99-6) is a complex organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its spirocyclic framework, which consists of a fused bicyclic system and a benzoate ester group. The presence of fluorine atoms in the spirocyclic moiety adds to its chemical complexity and potential biological activity.
The core structure of Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate includes a spiro[2.5]octane ring system, which is a bicyclic structure formed by the fusion of a five-membered ring and a six-membered ring. The nitrogen atom within the spirocyclic system contributes to its potential as a bioactive molecule, as nitrogen-containing heterocycles are often found in pharmaceutical agents due to their ability to interact with biological targets such as enzymes and receptors.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery. For instance, researchers have explored the role of spirocyclic frameworks in modulating enzyme activity and receptor binding. The fluorine atoms in Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate are particularly interesting, as fluorinated compounds often exhibit enhanced stability and bioavailability compared to their non-fluorinated counterparts.
The benzoate ester group attached to the spirocyclic system further enhances the compound's chemical diversity. Ester groups are commonly found in natural products and synthetic drugs, playing roles in solubility, stability, and bioavailability. The methyl ester group in this compound suggests that it may be easily metabolized or incorporated into biological systems.
From a synthetic perspective, Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate can be synthesized through a series of well-established organic reactions. These include nucleophilic substitutions, cycloadditions, and esterification reactions. The synthesis pathway would likely involve the construction of the spirocyclic core first, followed by the introduction of the fluorine atoms and the benzoate ester group.
Recent advancements in asymmetric synthesis have opened new avenues for the preparation of enantiomerically pure versions of this compound. Such enantiomerically pure compounds are invaluable for studying stereochemical effects on biological activity and for potential use in chiral resolution processes.
In terms of applications, Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate holds promise in various fields beyond traditional pharmaceuticals. For example, its unique structure could make it a candidate for use in agrochemicals or advanced materials science applications where specific chemical functionalities are required.
Moreover, computational studies using molecular modeling techniques have provided insights into the potential binding modes of this compound with various biological targets. These studies suggest that the nitrogen atom within the spirocyclic system could serve as a hydrogen bond donor or acceptor, enhancing its interaction with biomolecules.
The CAS registry number 2097890-99-6 ensures that this compound is uniquely identified within chemical databases worldwide. This is crucial for maintaining consistency in scientific communication and ensuring that researchers can reliably reference this compound across different studies.
In conclusion, Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate (CAS No. 2097890-99
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